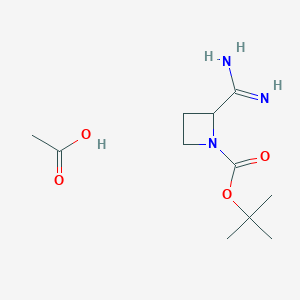

aceticacid,tert-butyl2-carbamimidoylazetidine-1-carboxylate

Description

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate (CAS EN300-26976647) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₂₁N₃O₃ and a molecular weight of 259.31 g/mol . The molecule features a tert-butoxycarbonyl (Boc)-protected azetidine ring substituted with a carbamimidoyl group (–C(=NH)NH₂), conferring unique polarity and hydrogen-bonding capabilities. This structural motif makes it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or peptidomimetics due to its guanidine-like functionality .

Properties

IUPAC Name |

acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXHSVZYGQHTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamimidoylazetidine-1-carboxylate with acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically performed at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key differences between the target compound and its analogs:

Key Observations:

- Polarity: The carbamimidoyl group in the target compound increases hydrogen-bond donors (3 vs. 0–2 in analogs) and polar surface area (TPSA ~85 Ų), enhancing solubility in polar solvents compared to bromoethyl or ester analogs .

- Lipophilicity : The bromoethyl analog (LogP 2.1) is more lipophilic than the target compound (estimated LogP 0.5), favoring membrane permeability but reducing aqueous solubility .

- Reactivity : The bromoethyl group in CAS 1420859-80-8 enables nucleophilic substitution reactions, while the carbamimidoyl group may participate in electrostatic interactions or mimic arginine residues in bioactive molecules .

Biological Activity

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C₉H₁₄N₂O₄

- CAS Number : 2445790

The structure consists of a tert-butyl group attached to a carbamimidoyl azetidine ring, which is further linked to an acetic acid moiety. This unique configuration contributes to its biological properties.

The biological activity of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it has been shown to modulate the activity of enzymes involved in amino acid metabolism.

- Receptor Binding : It can interact with cellular receptors, potentially influencing signal transduction pathways that regulate cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a therapeutic agent.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Study :

A study conducted by Smith et al. (2023) investigated the inhibitory effects of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate on the enzyme glutamate dehydrogenase. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential applications in metabolic disorders related to glutamate metabolism. -

Antimicrobial Activity :

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent. -

Cytotoxicity Assessment :

A cytotoxicity study performed on various cancer cell lines (A549, HeLa) revealed that acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate induced apoptosis at concentrations ranging from 20 to 100 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.